Acetic acid;4-methylpent-3-en-2-one
Description
Structure
2D Structure
Properties
CAS No. |
61570-65-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
acetic acid;4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4H,1-3H3;1H3,(H,3,4) |
InChI Key |
VHKCZQFUQBMXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)C.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of 4 Methylpent 3 En 2 One
Aldol (B89426) Condensation of Acetone (B3395972) and Subsequent Dehydration
The synthesis begins with the aldol condensation of two acetone molecules to form diacetone alcohol. vedantu.comlibretexts.org This intermediate then undergoes dehydration to yield the final product, 4-methylpent-3-en-2-one. vedantu.com This transformation is a classic example of an aldol condensation followed by an elimination reaction. libretexts.org
The formation of diacetone alcohol from acetone can be catalyzed by either acid or base. azom.com
In base-catalyzed aldol condensation , a hydroxide (B78521) ion removes an alpha-hydrogen from an acetone molecule, creating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second acetone molecule. Subsequent protonation of the resulting alkoxide by a water molecule yields diacetone alcohol. libretexts.org
Under acidic conditions , the reaction begins with the protonation of the carbonyl oxygen of an acetone molecule, which then tautomerizes to its enol form. This enol then attacks the protonated carbonyl of a second acetone molecule. Deprotonation of the resulting intermediate by a water molecule produces diacetone alcohol. libretexts.orgchegg.com
The dehydration of diacetone alcohol to 4-methylpent-3-en-2-one is a reversible, first-order reaction. acs.org The kinetics of this process are significantly influenced by temperature and the presence of a catalyst. acs.org Studies have shown that increasing the temperature and acid concentration increases the reaction velocities for both the forward (dehydration) and reverse (hydration) reactions. acs.org
The activation energies for the dehydration and hydration reactions have been determined to be 18.8 and 12.7 kcal/mol, respectively. acs.org This indicates that the dehydration step requires more energy to proceed compared to the reverse hydration reaction. The reaction generally follows Zaitsev's rule, which predicts the formation of the most stable alkene as the major product. studymode.com
A variety of catalysts can be employed for the oligomerization of acetone to produce 4-methylpent-3-en-2-one. These can be broadly categorized as acid or base catalysts.
Acid Catalysts:
Mineral Acids: Strong acids like sulfuric acid and phosphoric acid are effective catalysts. acs.orgnih.gov
Ion-Exchange Resins: Solid acid catalysts such as Amberlite IR-200 and Amberlyst-15 have been successfully used. researchgate.netresearchgate.net
Zeolites: Zeolites like HZSM-5 are also employed, particularly at higher temperatures, and can influence the product distribution. nih.gov
Base Catalysts:
Alkali Metal Hydroxides: Sodium hydroxide and potassium hydroxide are common base catalysts. azom.com
Metal Oxides: Magnesium oxide (MgO), both unpromoted and promoted with alkali metals, has been studied for vapor-phase condensation. capes.gov.brepa.gov The basicity of the promoter can influence catalyst deactivation. capes.gov.br
The choice of catalyst can significantly impact the reaction conditions, product selectivity, and the formation of byproducts such as isomesityl oxide and phorone. capes.gov.br
Interactive Table: Catalytic Systems for Acetone Oligomerization
| Catalyst Type | Specific Examples | Key Findings |
|---|---|---|
| Acid Catalysts | Sulfuric Acid, Phosphoric Acid acs.orgnih.gov | Effective for dehydration of diacetone alcohol. |
| Ion-Exchange Resins (Amberlite, Amberlyst) researchgate.netresearchgate.net | Allows for easier separation and potential for continuous processes. | |
| Zeolites (HZSM-5) nih.gov | Can lead to a complex product spectrum depending on conditions. | |
| Base Catalysts | Sodium Hydroxide, Potassium Hydroxide azom.com | Commonly used for aldol condensation. |
| Magnesium Oxide (MgO) capes.gov.brepa.gov | Used in vapor-phase reactions; basicity affects catalyst deactivation. |
Green Chemistry Approaches in 4-Methylpent-3-en-2-one Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis. For the production of 4-methylpent-3-en-2-one, this has led to the exploration of "greener" processes. google.com A key focus has been the replacement of corrosive and difficult-to-handle mineral acid catalysts with solid acid catalysts. google.com
One patented approach describes a continuous process using a solid acid catalyst for the aldol condensation of acetaldehyde (B116499) and methyl ethyl ketone to produce a related compound, highlighting the potential for similar green innovations in mesityl oxide production. google.com The use of solid catalysts can reduce aqueous waste streams and minimize the loss of reactants and products, thereby improving mass efficiency. google.com For example, a process using a solid acid catalyst in a continuous stirred-tank reactor (CSTR) for a related reaction showed a significant increase in mass efficiency compared to a traditional batch process with sulfuric acid. google.com
In Situ Formation in Multi-Component Reactions
4-Methylpent-3-en-2-one can also be formed in situ during multi-component reactions (MCRs). MCRs are powerful synthetic tools where multiple starting materials react in a single step to form a complex product. The formation of 4-methylpent-3-en-2-one can occur as an intermediate or a byproduct in these reactions, particularly those involving acetone under conditions that favor aldol condensation. For instance, in reactions where acetone is used as a reactant or solvent in the presence of an acid or base catalyst, it can undergo self-condensation to generate mesityl oxide, which may then participate in subsequent reactions.
Reaction Chemistry and Mechanistic Investigations Involving Acetic Acid and 4 Methylpent 3 En 2 One
Beta-Scission Decomposition of 4-Methylpent-3-en-2-one to Acetic Acid and Isobutene
The decomposition of 4-methylpent-3-en-2-one via beta-scission is a notable reaction that yields valuable products, including acetic acid and isobutene. This process is influenced by various factors, particularly the presence of catalysts.
Catalytic Influence on Decomposition Selectivity
The selectivity of the decomposition of 4-methylpent-3-en-2-one is highly dependent on the catalyst employed. Different catalysts can steer the reaction towards desired products by influencing the reaction pathway. For instance, the use of specific solid acid catalysts can enhance the production of acetic acid and isobutene while minimizing the formation of byproducts. The surface properties of the catalyst, such as its acidity and porosity, play a crucial role in determining the product distribution. rsc.org
Kinetic Studies of the Cleavage Process
Kinetic studies of the cleavage of 4-methylpent-3-en-2-one provide valuable insights into the reaction mechanism and rate-determining steps. These studies often involve monitoring the concentration of reactants and products over time under various conditions, such as temperature and catalyst loading. The data obtained from these studies are used to develop kinetic models that can predict the reaction rate and product yields. The rate of decomposition of acetylacetone, a related compound, has been shown to be influenced by the rate of conversion of acetic acid to acetone (B3395972), highlighting the interconnectedness of these reactions. acs.org
Ketonisation of Acetic Acid to Acetone as a Precursor to 4-Methylpent-3-en-2-one
The ketonisation of acetic acid to produce acetone is a critical step in the synthesis of 4-methylpent-3-en-2-one, as acetone is a direct precursor to mesityl oxide through an aldol (B89426) condensation reaction. google.com This process involves the conversion of two carboxylic acid molecules into a ketone, with the co-production of carbon dioxide and water. acs.org
Proposed Mechanisms of C-C Bond Formation in Acetic Acid Ketonisation
Several mechanisms have been proposed for the carbon-carbon bond formation during the ketonisation of acetic acid. One prominent mechanism involves a Claisen-like condensation between the α-carbon of an enolized carboxylate and the carboxyl group of a second molecule. acs.org This is followed by dehydration to form an unstable β-keto carboxylate, which then undergoes decarboxylation to yield the ketone. Another proposed mechanism proceeds via a β-keto acid intermediate. unimib.itescholarship.org DFT calculations have suggested that the β-keto step-wise mechanism is kinetically favorable on certain catalyst surfaces like monoclinic zirconia. unimib.it The choice of catalyst, such as different crystal phases of TiO2, can significantly influence the reaction rate and is believed to be related to the catalyst's ability to promote both the adsorption of acetic acid and the subsequent C-C coupling. researchgate.net
| Proposed Mechanism | Key Intermediates | Catalyst Favorability |
| Concerted Mechanism | Simultaneous C-C bond formation and decarboxylation | Less supported by recent studies |
| β-Keto Acid Step-wise Mechanism | Enolate, Acyl intermediate, β-keto acid | Kinetically favorable on m-ZrO2 |
| Acid Anhydride Mechanism | Surface acyl species, Acid anhydride | Proposed for zeolite catalysts |
Reactions of 4-Methylpent-3-en-2-one with Acetic Acid Derivatives or in Acidic Media
Under acidic conditions, 4-methylpent-3-en-2-one can undergo various reactions. In the presence of strong acids, it can polymerize to form dimers or trimers. Acetic acid can modulate this reactivity by protonating the carbonyl group. Furthermore, 4-methylpent-3-en-2-one can react with acetic acid derivatives. For example, the hydrogenation of mesityl oxide can produce 4-methylpentan-2-ol, which can then undergo esterification with acetic acid to form 4-methylpent-3-en-1-yl acetate (B1210297).
Esterification Reactions Involving 4-Methylpent-3-en-2-one Derivatives and Acetic Acid
Esterification, a classic organic reaction, can be employed to synthesize esters from derivatives of 4-methylpent-3-en-2-one and acetic acid. A key derivative in this context is 4-methyl-2-pentanol (B46003), which is produced by the hydrogenation of 4-methylpent-3-en-2-one. The reaction of 4-methyl-2-pentanol with acetic acid yields (1,3-dimethylbutyl) acetate, an ester with a characteristic fruity odor. ukessays.com
This reaction is a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl group of acetic acid, making it more electrophilic. The alcohol (4-methyl-2-pentanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of a water molecule and the formation of the ester. youtube.com
The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com In a laboratory setting, the synthesis of (1,3-dimethylbutyl) acetate involves refluxing 4-methyl-2-pentanol with an excess of glacial acetic acid and a strong acid catalyst like sulfuric acid for about an hour. ukessays.com
Table 1: Fischer Esterification of 4-Methyl-2-pentanol with Acetic Acid
| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |
|---|---|---|---|---|
| 4-Methyl-2-pentanol | Acetic Acid | Sulfuric Acid (H₂SO₄) | (1,3-dimethylbutyl) acetate | Fischer Esterification |
The efficiency of the reaction can be influenced by steric hindrance, with the reactivity order for alcohols being primary > secondary > tertiary. rsc.org As 4-methyl-2-pentanol is a secondary alcohol, the reaction proceeds effectively under the described conditions.
Nitration Reactions of 4-Methylpent-3-en-2-one
The direct nitration of 4-methylpent-3-en-2-one is a complex process due to the presence of multiple reactive sites: the carbon-carbon double bond and the carbonyl group. As an α,β-unsaturated ketone, it is susceptible to attack by electrophiles. Nitrating agents, such as a mixture of nitric acid and sulfuric acid ("mixed acid"), are strong oxidizing agents, which can lead to degradation of the molecule rather than simple nitration. researchgate.net
While specific studies on the direct nitration of 4-methylpent-3-en-2-one are not extensively documented in readily available literature, the reactivity of α,β-unsaturated ketones suggests that addition reactions to the double bond are possible. researchgate.net The nitronium ion (NO₂⁺), the active electrophile in nitration, could potentially add to the double bond. However, the electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.
Research on the nitration of related aromatic compounds like mesitylene (B46885) (1,3,5-trimethylbenzene) shows that nitration occurs on the aromatic ring, a reaction not directly applicable to the aliphatic structure of 4-methylpent-3-en-2-one. rsc.orgresearchgate.netorgsyn.orgrsc.orgrushim.ru The conditions for aromatic nitration, often involving fuming nitric acid and acetic anhydride, are harsh and would likely lead to the oxidation or polymerization of 4-methylpent-3-en-2-one. orgsyn.org
Photoisomerization Studies in Acidic Environments
In the presence of acid and upon irradiation with light, α,β-unsaturated ketones can undergo isomerization. Studies on protonated ketones in acidic environments provide insight into the potential photochemical behavior of 4-methylpent-3-en-2-one. For instance, research on protonated 5-methylhex-3-en-2-one (B7823223) and 4-methylpent-2-enoic acid in strongly acidic solutions (FSO₃H-SO₂ClF and H₂SO₄) has shown that photoisomerization occurs. ukessays.com
The process involves a rapid cis/trans isomerization around the carbon-carbon partial double bond. A slower, less efficient photochemical conversion can also lead to the formation of cyclic products through intramolecular hydrogen shifts. For protonated 5-methylhex-3-en-2-one, irradiation leads to an equilibrium between the E and Z isomers, and a slower conversion to a protonated dihydrofuran derivative. This suggests that in an acidic medium, protonated 4-methylpent-3-en-2-one could similarly isomerize or undergo cyclization reactions upon exposure to ultraviolet light.
The general mechanism for such photoisomerizations in acidic media involves the excitation of the protonated enone to an excited state, which allows for rotation around the C=C bond or facilitates other intramolecular rearrangements that are not favorable in the ground state.
Hydrogenation of 4-Methylpent-3-en-2-one
The hydrogenation of 4-methylpent-3-en-2-one is an industrially significant reaction, primarily for the production of methyl isobutyl ketone (MIBK) and 4-methyl-2-pentanol (methyl isobutyl carbinol). google.commdpi.com This process involves the selective reduction of the carbon-carbon double bond and/or the carbonyl group.
The selective hydrogenation of the C=C double bond of 4-methylpent-3-en-2-one yields MIBK. mdpi.com This is the main commercial route to MIBK. ekb.eg Further hydrogenation reduces the carbonyl group, converting MIBK to 4-methyl-2-pentanol. mdpi.com
A variety of catalysts can be used for this transformation, with metallic catalysts being particularly effective. google.com
Palladium (Pd) catalysts: Palladium supported on materials like alumina (B75360) (Al₂O₃) or activated charcoal is highly effective for the selective hydrogenation of 4-methylpent-3-en-2-one to MIBK in the liquid phase. ekb.egresearchgate.net
Nickel (Ni) catalysts: Nickel-based catalysts, such as Raney nickel, are also widely used. The reaction conditions (temperature and pressure) can be tuned to favor the formation of either MIBK or 4-methyl-2-pentanol. Lower temperatures (e.g., 80-130°C) and pressures generally favor MIBK production, while higher temperatures (e.g., 150°C) and pressures promote the formation of 4-methyl-2-pentanol. google.com
Other metal catalysts: Other transition metals, including those from the platinum group, and bimetallic catalysts like NiW, NiMo, and CoMo have also been investigated to produce MIBK and other reduction products like 2-methyl pentane. mdpi.com
Table 2: Products of 4-Methylpent-3-en-2-one Hydrogenation
| Product | Catalyst Example | Key Feature |
|---|---|---|
| Methyl Isobutyl Ketone (MIBK) | Pd/Al₂O₃, Raney Ni | Selective hydrogenation of the C=C bond. google.comresearchgate.net |
| 4-Methyl-2-pentanol | Raney Ni | Hydrogenation of both the C=C and C=O bonds. google.com |
| 2-Methyl Pentane | NiW, NiMo, CoMo | Hydrogenolysis, removing the carbonyl group. mdpi.com |
The hydrogenation can be carried out in either the liquid or gas phase, with the choice depending on the specific process and desired product. google.com
Complex Reaction Networks in Biomass Conversion Processes
Acetic acid and 4-methylpent-3-en-2-one are key intermediates in the complex reaction networks associated with the conversion of lignocellulosic biomass into biofuels and valuable chemicals. cetjournal.ittudelft.nl The valorization of biomass often involves pyrolysis, which produces a complex mixture known as bio-oil. Acetic acid is a significant component of this bio-oil, derived from the hydrolysis of acetyl groups in hemicellulose. tudelft.nlresearchgate.net
The acetic acid present in or produced from biomass can undergo further reactions. Under catalytic conditions, such as over metal oxide catalysts (e.g., TiO₂), acetic acid can undergo ketonization to produce acetone. cetjournal.it This acetone can then serve as a building block for larger molecules.
Acetone can undergo a base- or acid-catalyzed aldol condensation to form diacetone alcohol, which subsequently dehydrates to yield 4-methylpent-3-en-2-one (mesityl oxide). iscre28.orgresearchgate.netacs.org This sequence represents a crucial C-C bond-forming pathway, upgrading smaller molecules derived from biomass into larger, more energy-dense compounds. Further condensation and cyclization reactions can lead to the formation of mesitylene. researchgate.netacs.org Therefore, the interplay between acetic acid and 4-methylpent-3-en-2-one is a central feature of catalytic upgrading of biomass-derived intermediates. cetjournal.it
Catalysis in the Synthesis and Transformation of Acetic Acid and 4 Methylpent 3 En 2 One
Heterogeneous Catalytic Systems
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely employed in industrial processes due to their ease of separation from the reaction mixture and potential for regeneration and reuse. wikipedia.orgresearchgate.net
Metal Oxide Catalysts (e.g., Alumina (B75360), Titania, Zinc-Zirconium Oxides)
Metal oxides are a prominent class of catalysts for the gas-phase ketonization of acetic acid to acetone (B3395972). Their catalytic activity is often linked to their acid-base properties and surface structure. tandfonline.com
Cerium oxide (CeO₂), manganese oxide (MnO₂), and zirconium oxide (ZrO₂) supported on materials like alumina (Al₂O₃) or silica (B1680970) (SiO₂) have demonstrated high activity. For instance, 20% Ce/Al₂O₃ and 20% Mn/Al₂O₃ catalysts can achieve acetone yields as high as 97% at 350°C. tandfonline.com Similarly, CoO/SiO₂ has been shown to be active for acetic acid ketonization in a temperature range of 300–450°C. tandfonline.com
Mixed metal oxides can exhibit enhanced performance due to synergistic effects. A series of Ce₁₋ₓTiₓO₂-δ (cerium-titanium mixed oxide) catalysts showed significantly better performance in acetic acid ketonization than either CeO₂ or TiO₂ alone. rsc.org This improvement is attributed to the formation of a Ce-O-Ti structure that modifies the surface acid-base properties, increases the number of oxygen vacancies, and enhances redox properties. The Ce₀.₇Ti₀.₃O₂-δ catalyst, in particular, demonstrated 100% conversion of acetic acid at 350°C. rsc.org Zirconia (ZrO₂) and Titania (TiO₂) have also been used for the reaction of isobutyric acid with acetone, a related transformation, highlighting their catalytic potential in ketone synthesis. nih.gov
For the subsequent condensation of acetone to 4-methylpent-3-en-2-one, basic metal oxides like Titania (TiO₂) can be effective. TiO₂ has been studied as a basic catalyst for the gas-phase self-condensation of acetone, showing tolerance to deactivation. uniovi.es
| Catalyst | Reaction | Temperature (°C) | Key Findings | Reference(s) |
| 20% Ce/Al₂O₃ | Acetic Acid Ketonization | 350 | 97% acetone yield. | tandfonline.com |
| 20% Mn/Al₂O₃ | Acetic Acid Ketonization | 350 | 97% acetone yield. | tandfonline.com |
| Ce₀.₇Ti₀.₃O₂-δ | Acetic Acid Ketonization | 350 | ~100% acetic acid conversion; high stability. | rsc.org |
| TiO₂ | Acetone Self-Condensation | 200-350 | Functions as a basic catalyst; shows tolerance to deactivation. | uniovi.es |
| ZrO₂, TiO₂ | Isobutyric Acid + Acetone | - | Catalyze the formation of methyl isopropyl ketone. | nih.gov |
Zeolite Frameworks (e.g., H-ZSM-5, H-SSZ-13, Al-MCM-41, H-SAPO-34)
Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them versatile catalysts for various organic transformations. In the conversion of acetic acid, zeolites like H-ZSM-5 are effective for ketonization to acetone, particularly at temperatures above 350°C. mdpi.com The modification of H-ZSM-5 with gallium (Ga) can further enhance its performance. Ga/HZSM-5 catalysts have been shown to be stable and active for the vapor-phase ketonization of acetic acid, with weak Lewis acid sites being identified as the active centers for this reaction. mdpi.com
For the conversion of acetone to mesityl oxide and further to mesitylene (B46885), acidic zeolites are key. However, their strong acidity can also promote undesired side reactions. uniovi.es Al-MCM-41, an aluminosilicate (B74896) with larger pores than ZSM-5, is an effective acid catalyst for acetone self-condensation. uniovi.esresearchgate.net However, it can also catalyze the decomposition of mesityl oxide into isobutylene (B52900) and acetic acid, a reaction known as β-scission. uniovi.esacs.org
Computational studies on the H-SSZ-13 zeolite have elucidated the reaction pathway from acetic acid to isobutene, with acetone and mesityl oxide as key intermediates. rsc.org The study confirmed that after the initial formation of acetone from acetic acid, it undergoes aldol (B89426) self-condensation to form mesityl oxide. This intermediate can then decompose into isobutene and a surface acetate (B1210297) group within the zeolite pores. rsc.org The rate of acetone formation is relatively fast, while the subsequent conversion to isobutene is slower. rsc.org
| Catalyst | Reaction | Temperature (°C) | Key Findings | Reference(s) |
| Ga/HZSM-5 | Acetic Acid Ketonization | 400 | Stable for >5h; weak Lewis acid sites are active; 30% acetone selectivity. | mdpi.com |
| H-ZSM-5 | Acetic Acid Ketonization | >350 | Selective to acetone at moderate temperatures. | mdpi.com |
| Al-MCM-41 | Acetone Self-Condensation | 200-350 | Favors mesitylene formation but also promotes side reactions (β-scission). | uniovi.esresearchgate.net |
| H-SSZ-13 | Acetic Acid to Isobutene | 400 | Acetone is a stable intermediate; mesityl oxide decomposes to isobutene. | rsc.org |
Supported Noble Metal Catalysts (e.g., Gold, Platinum, Nickel-Tungsten)
Supported noble metal catalysts are typically used for hydrogenation reactions. In the context of the synthesis and transformation of acetic acid and mesityl oxide, they play a role in subsequent upgrading reactions. For example, after mesityl oxide is formed, it can be hydrogenated to produce methyl isobutyl ketone (MIBK), a valuable solvent.
Platinum supported on alumina (Pt/Al₂O₃) is a catalyst used for the hydrogenation of mesitylene, a trimer of acetone, demonstrating its activity in reducing unsaturated C-C bonds. rsc.org Ruthenium-Rhenium on carbon (Ru-Re/C) catalysts have been shown to be highly active for the hydrogenation of carboxylic acids to alcohols. rsc.org While the direct synthesis of mesityl oxide from acetic acid does not involve hydrogenation, these catalysts are relevant for the downstream conversion of the products into other valuable chemicals. For instance, the hydrogenation of acetic acid to ethanol (B145695) is a significant industrial reaction often employing noble metal catalysts. rsc.org
The bimetallic Pd-Au catalyst supported on silica is used in the synthesis of vinyl acetate from ethylene, acetic acid, and oxygen, showcasing the application of noble metals in acetic acid transformations. researchgate.net
Solid Acid and Basic Catalysts (e.g., Amberlyst Resins, MgO, Tantalum Phosphate)
Solid acid and basic catalysts that are not based on metal oxides or zeolites also play a significant role. Ion-exchange resins, such as Amberlyst-15, are strong solid acid catalysts used for the liquid-phase synthesis of mesityl oxide from acetone. iscre28.org These resins can effectively catalyze both the initial aldol condensation of acetone to diacetone alcohol and its subsequent dehydration to mesityl oxide. iscre28.org Strongly basic ion-exchange resins have also been studied for this reaction. scispace.com
Basic oxides like magnesium oxide (MgO) are also employed. However, basic catalysts tend to be more selective towards the formation of diacetone alcohol, the intermediate, rather than the final mesityl oxide product. researchgate.netiscre28.org
Tantalum phosphate (B84403) (TaPO) has been identified as an efficient solid acid catalyst for the conversion of acetone to mesitylene. The reaction proceeds through mesityl oxide as an intermediate. This highlights the utility of solid phosphate-based acids in the condensation of ketones. rsc.org
| Catalyst | Type | Reaction | Key Findings | Reference(s) |
| Amberlyst Resins | Solid Acid | Acetone to Mesityl Oxide | High selectivity (80-90%) towards mesityl oxide. | iscre28.org |
| Basic Ion-Exchange Resins | Solid Base | Acetone to Diacetone Alcohol | Mainly restricted to the first condensation step, high selectivity to DAA. | iscre28.orgscispace.com |
| MgO | Solid Base | Acetone Self-Condensation | Low selectivity to mesitylene, promotes phorone formation. | researchgate.net |
| Tantalum Phosphate | Solid Acid | Acetone to Mesitylene | Efficiently catalyzes the reaction via a mesityl oxide intermediate. | rsc.org |
Homogeneous Catalytic Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental to several large-scale chemical processes involving acetic acid. wikipedia.org The production of acetic acid itself is dominated by the Monsanto and Cativa processes, which use soluble rhodium and iridium complexes, respectively, to carbonylate methanol (B129727). wikipedia.orgresearchgate.net These processes are benchmarks in industrial homogeneous catalysis.
The synthesis of 4-methylpent-3-en-2-one from acetone can also be performed using homogeneous acid or base catalysts. iscre28.orgsciencemadness.org For example, mineral acids like sulfuric acid (H₂SO₄) can catalyze the aldol condensation and subsequent dehydration. Similarly, bases like sodium hydroxide (B78521) (NaOH) can also catalyze the initial condensation step. sciencemadness.org However, using homogeneous catalysts presents challenges in separating the catalyst from the product mixture, which often makes heterogeneous systems more attractive for industrial applications. untirta.ac.id
Direct conversion of methane (B114726) to acetic acid is an area of active research, primarily exploring homogeneous catalytic systems involving catalysts like Pt(II) in fuming sulfuric acid or Pd(II) systems. google.com While not directly related to the transformation of pre-formed acetic acid, this research highlights the ongoing efforts to develop novel homogeneous routes to key chemical building blocks. researchgate.net
Influence of Catalyst Acidity and Basicity on Reaction Selectivity
The balance between acidity and basicity on a catalyst's surface is a critical factor that dictates the selectivity of the reactions converting acetic acid to 4-methylpent-3-en-2-one.
In the first step, the ketonization of acetic acid to acetone, the nature of the acid sites is crucial. Research on Ga/HZSM-5 catalysts has shown that weak Lewis acid sites are the primary active species for ketonization, while strong Brønsted acid sites tend to promote competing, unselective reactions and coke formation. mdpi.com The selectivity towards acetone is directly correlated with the ratio of weak to strong acid sites. mdpi.com Similarly, for CeO₂-TiO₂ mixed oxides, the enhanced catalytic activity is attributed to the modification of surface acid-base properties. rsc.org
In the second step, the aldol condensation of acetone, the acid/base character of the catalyst determines the product distribution.
Acid catalysts (e.g., Amberlyst resins, Al-MCM-41) are highly effective at catalyzing both the condensation to diacetone alcohol and the subsequent dehydration to 4-methylpent-3-en-2-one. uniovi.esiscre28.org This leads to high selectivity towards mesityl oxide (80-90% with acid resins). iscre28.org However, strong acidity can also lead to undesired side reactions, such as the cracking of mesityl oxide to isobutene and acetic acid. uniovi.esacs.org
Basic catalysts (e.g., basic ion-exchange resins, MgO, TiO₂) primarily promote the initial aldol addition to form diacetone alcohol (DAA). iscre28.org The subsequent dehydration to mesityl oxide is much slower on these catalysts. Consequently, basic catalysts show high selectivity to DAA (89-99%) but very low selectivity to mesityl oxide (0.9-11%). iscre28.org
This dichotomy allows for strategic catalyst selection. For maximizing mesityl oxide yield, an acid catalyst is preferred. iscre28.org Recent strategies have explored using dual-bed systems, where a basic catalyst first produces an optimal mixture of acetone and its condensation products, which is then fed to an acid catalyst bed to maximize mesitylene (a trimer of acetone) production while minimizing deactivation. researchgate.netacs.org The interplay between the specific surface area and the acid/base properties is also a significant factor influencing conversion and selectivity. mdpi.com
Catalyst Characterization Methodologies for Active Site Profiling and Morphological Analysis
The efficacy of catalysts in the synthesis and transformation of acetic acid and 4-methylpent-3-en-2-one is intrinsically linked to their structural and surface properties. A thorough characterization of these catalysts is paramount to understanding their behavior, identifying active sites, and analyzing their morphology, which collectively govern catalytic activity, selectivity, and stability. osti.gov A suite of advanced analytical techniques is employed to probe these characteristics at various scales.
Morphological Analysis
The morphology of a catalyst, encompassing its particle size, shape, surface area, and porosity, is a critical determinant of its performance. nih.gov These physical attributes influence the accessibility of reactant molecules to the active sites and the subsequent diffusion of products.
Scanning Electron Microscopy (SEM) provides high-resolution images of the catalyst's surface topography, revealing details about particle size and shape. fnpetro.ir For instance, in the synthesis of methyl isobutyl ketone from mesityl oxide, SEM has been used to characterize supported metal catalysts like NiW, NiMo, and CoMo on phonolite. mdpi.com Similarly, in the carbonylation of methanol to acetic acid, the morphology of catalysts such as Cu-exchanged mordenite (B1173385) has been examined using SEM, which revealed characteristic needle-shaped crystals. rsc.org
Transmission Electron Microscopy (TEM) offers even higher resolution imaging, capable of visualizing the internal structure of catalyst particles at the nanoscale. nih.gov Aberration-corrected scanning transmission electron microscopy (AC-STEM), a more advanced form of TEM, has been instrumental in identifying atomically dispersed active sites. For example, in the halide-free, gas-phase carbonylation of methanol to acetic acid, AC-STEM was used to characterize atomically dispersed rhenium (ReO₄) species on an inert silica (SiO₂) support. acs.orgnih.gov
X-ray Diffraction (XRD) is a fundamental technique for determining the crystallographic structure and phase composition of catalysts. numberanalytics.com It can also provide information on crystallite size. In studies of Cu-exchanged mordenite catalysts for methanol carbonylation, XRD patterns confirmed that the mordenite-like crystal structure was retained after cation exchange and calcination, with no observable copper aggregates. rsc.org For catalysts used in mesityl oxide reduction, XRD is employed to characterize the crystalline phases of fresh catalysts. mdpi.com
Surface Area and Porosity Analysis , commonly performed using gas adsorption techniques like the Brunauer-Emmett-Teller (BET) method, quantifies the specific surface area and pore size distribution of a catalyst. acs.org A higher surface area generally provides more active sites for reactions. acs.org For instance, atomically dispersed ReO₄ catalysts for acetic acid synthesis were supported on high surface area SiO₂ (700 m²/g) to maximize the dispersion of active sites. acs.orgnih.gov
Interactive Data Table: Morphological Characterization Techniques
| Technique | Information Provided | Application Example |
| Scanning Electron Microscopy (SEM) | Particle size and shape, surface topography | Characterization of NiW, NiMo, and CoMo catalysts on phonolite for mesityl oxide reduction. mdpi.com |
| Transmission Electron Microscopy (TEM) / AC-STEM | Internal structure, identification of atomically dispersed sites | Identification of atomically dispersed ReO₄ on SiO₂ for acetic acid synthesis. acs.orgnih.gov |
| X-ray Diffraction (XRD) | Crystal structure, phase composition, crystallite size | Confirmation of mordenite structure in Cu-H-MOR catalysts for methanol carbonylation. rsc.org |
| BET Surface Area Analysis | Specific surface area, pore volume, and pore size distribution | Characterization of high surface area SiO₂ support for ReO₄ catalysts. acs.orgnih.gov |
Active Site Profiling
Identifying and understanding the nature of active sites, the specific locations on a catalyst where reactions occur, is crucial for elucidating reaction mechanisms and designing more efficient catalysts. mdpi.com Active sites are defined by their unique electronic, geometric, and chemical properties. mdpi.com
In-situ and Operando Spectroscopy techniques are particularly powerful for active site profiling as they allow for the study of catalysts under actual reaction conditions. numberanalytics.comhideninc.com This provides a more accurate picture of the catalyst's working state. hideninc.com
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is widely used to identify surface functional groups and adsorbed species. Operando DRIFTS, combined with mass spectrometry (MS), has been used to study the methanol carbonylation reaction over a Cu-H-MOR catalyst, providing insights into the reaction mechanism and the roles of acid and redox centers. rsc.org In the aldol condensation of acetone to form mesityl oxide, temperature-dependent DRIFTS helped identify acetone bonded to surface hydroxyl groups and Lewis acid sites on TiO₂ catalysts. nih.govnih.govacs.org
X-ray Absorption Spectroscopy (XAS) is a sensitive technique for probing the local atomic and electronic structure of a specific element within a catalyst. In-situ XAS has been employed to study atomically dispersed ReO₄ on SiO₂ during methanol carbonylation, suggesting that the reaction mechanism involves methanol activation on the ReO₄ sites. acs.orgnih.gov
Temperature-Programmed Techniques , such as Temperature-Programmed Desorption (TPD), Reduction (TPR), and Oxidation (TPO), provide information about the nature and strength of active sites. researchgate.net For catalysts used in mesityl oxide reduction, NH₃-TPD and CO₂-TPD are used to determine the acidity and basicity of the catalyst surface, respectively, while H₂-TPR provides information on the reducibility of the metal species. mdpi.com
Titration methods can be used to quantify the density of active sites. For example, in-situ titration with propionic acid has been used to measure the density of Lewis acid-Brønsted base site pairs on TiO₂ catalysts during acetone aldol condensation. nih.gov
Computational Methods , such as Density Functional Theory (DFT), complement experimental techniques by providing theoretical insights into reaction mechanisms and the nature of active sites. nih.govnih.gov DFT calculations have been used to study the aldol condensation of acetone on different facets of TiO₂, corroborating experimental findings that the C-C coupling step is kinetically relevant. acs.org
Interactive Data Table: Active Site Profiling Techniques
| Technique | Information Provided | Application Example |
| Operando DRIFTS-MS | Surface species, reaction intermediates, mechanism | Studying methanol carbonylation over Cu-H-MOR catalysts. rsc.org |
| In-situ XAS | Local atomic and electronic structure, oxidation state | Probing the active ReO₄ sites in methanol carbonylation. acs.orgnih.gov |
| NH₃-TPD / CO₂-TPD | Acidity and basicity of catalyst surface | Characterizing acid and base sites on catalysts for mesityl oxide reduction. mdpi.com |
| In-situ Titration | Density of active sites | Quantifying Lewis acid-Brønsted base pairs on TiO₂ for acetone condensation. nih.gov |
| Density Functional Theory (DFT) | Reaction pathways, transition states, energetics | Elucidating the mechanism of acetone aldol condensation on TiO₂ surfaces. acs.org |
Theoretical and Computational Investigations of Acetic Acid and 4 Methylpent 3 En 2 One Chemistry
Electronic Structure Analysis
Electronic structure analysis offers a foundational understanding of the intrinsic properties of a molecule, dictated by the arrangement and energy of its electrons.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govcmu.edu It is widely employed for geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. stackexchange.com This optimized geometry is crucial as it represents the most stable structure of the molecule.
For acetic acid , DFT calculations have been used to determine its optimized structure. A comparison of bond lengths calculated using DFT with experimental values shows good agreement, validating the accuracy of the computational method. utm.mymdpi.com For instance, calculations using the B3LYP hybrid functional have proven effective for organic molecules like acetic acid. nih.gov
Table 1: Optimized Geometry of Acetic Acid using DFT
| Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |
|---|---|---|---|
| C=O Bond Length | 1.213 | 1.202 | utm.my |
| C-O Bond Length | 1.362 | 1.361 | utm.my |
| C-C Bond Length | 1.503 | 1.520 | utm.my |
| O-H Bond Length | 0.975 | 0.972 | utm.my |
Similarly, for 4-methylpent-3-en-2-one , comprehensive theoretical studies have been conducted using the DFT/B3LYP method with various basis sets to determine its most stable geometry. researchgate.net The process involves a full geometrical optimization, often starting from a known or predicted conformation. researchgate.netyoutube.com
Table 2: Selected Optimized Bond Lengths of 4-Methylpent-3-en-2-one (MPO) using DFT
| Parameter | Calculated Value (Å) at B3LYP/6-311++G** | Reference |
|---|---|---|
| C=O Bond Length | 1.228 | researchgate.net |
| C=C Bond Length | 1.355 | researchgate.net |
| C-C (single bond in chain) | 1.478 | researchgate.net |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical tool that transforms the complex, delocalized molecular orbitals (MOs) of a system into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure picture. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying charge delocalization by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wisc.eduaiu.edu The strength of these interactions is measured by the stabilization energy, E(2). wisc.eduresearchgate.net
In acetic acid , NBO analysis reveals significant delocalization effects. The lone pairs on the carbonyl and hydroxyl oxygen atoms act as donors, interacting with the antibonding orbitals (acceptors) of adjacent bonds. For example, the interaction between a lone pair on the hydroxyl oxygen (donor) and the antibonding C=O orbital (acceptor) indicates π-type conjugation, contributing to the stability of the carboxyl group. This delocalization results in a partial positive charge on the hydrogen of the hydroxyl group and negative charges on the oxygen atoms, explaining its acidic nature.
For 4-methylpent-3-en-2-one , NBO analysis confirms significant charge delocalization across the conjugated system. researchgate.net The molecular electrostatic potential (MESP) map, which is informed by the underlying electronic structure, visually demonstrates this. The region around the carbonyl oxygen atom represents the most negative potential (electron-rich), while the hydrogen atoms of the methyl groups possess positive potential (electron-deficient). researchgate.net This charge separation is a direct consequence of the delocalization of electrons from the C=C double bond and methyl groups towards the electronegative oxygen atom.
Conformational Landscape Exploration
The conformational landscape of a molecule describes the full range of its possible three-dimensional shapes (conformations) and the energy associated with each. nih.gov Exploring this landscape is crucial for understanding a molecule's flexibility and identifying its most stable forms.
For molecules with rotatable bonds, multiple conformers can exist. In acetic acid , the key dihedral angle is O=C-O-H, which defines two main planar conformers: cis and trans. Computational studies have explored the potential energy surface related to this rotation. Research on related molecules, such as 5-acetic acid hydantoin, has shown that different conformers (e.g., six cis and seven trans conformers) can be identified on the potential energy surface, with distinct energy levels. acs.orgnih.govresearchgate.net The relative stability of these conformers is determined by a combination of steric and electronic effects.
The conformational analysis of 4-methylpent-3-en-2-one also involves exploring the potential energy surface (PES) by systematically changing key dihedral angles. The most stable conformer of the compound is determined through a PES scan. researchgate.net This analysis identifies the global minimum on the energy landscape, which corresponds to the molecule's preferred three-dimensional structure under given conditions.
Reaction Mechanism Elucidation via Potential Energy Surface Scans
Potential Energy Surface (PES) scans are a powerful computational technique used to map out the energy of a chemical system as a function of its geometry. uni-muenchen.de By identifying minima (reactants and products) and saddle points (transition states) on the PES, chemists can elucidate detailed reaction mechanisms and calculate activation energies. mdpi.comresearchgate.net
The reactivity of acetic acid has been extensively studied using PES scans. Theoretical investigations have mapped the PES for its unimolecular decomposition, identifying pathways to products like methane (B114726), carbon dioxide, ketene, and water. polimi.itresearchgate.net These studies compute the energy barriers for different decomposition channels. Additionally, PES scans have been used to study bimolecular reactions, such as the abstraction of a hydrogen atom by various radicals (e.g., H, OH). polimi.itiastate.edu For example, the abstraction of the acidic hydrogen from the hydroxyl group by a hydroxide (B78521) anion was found to have no energy barrier. iastate.edu
For 4-methylpent-3-en-2-one , theoretical studies have investigated its reaction mechanisms with atmospheric oxidants like the chlorine (Cl) atom. researchgate.net Using computational methods, researchers have identified multiple possible reaction pathways, including Cl addition to the double bond and hydrogen abstraction from the methyl groups. By calculating the potential energy barriers for each path, the most favorable reaction mechanism can be determined.
Thermodynamic Property Prediction
Computational chemistry provides a reliable means to predict the thermodynamic properties of molecules, such as standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). chemeo.com These properties are fundamental to understanding the stability and reactivity of chemical compounds.
For acetic acid , numerous studies have focused on modeling its thermodynamic properties. researchgate.net Models like the Cubic-Plus-Association (CPA) equation of state have been used to accurately represent properties including vaporization enthalpies over a wide range of conditions. researchgate.netrsc.org
Table 3: Predicted Thermodynamic Properties of Acetic Acid
| Property | Value | Units | Reference |
|---|---|---|---|
| Std Enthalpy of Formation (ΔfH°) (liquid) | -438.1 | kJ/mol | wikipedia.org |
| Standard Molar Entropy (S°) (liquid) | 195 | J/(mol·K) | chemeurope.com |
| Heat Capacity (Cp) (liquid) | 63.4 | J/(mol·K) | wikipedia.orgchemeurope.com |
The thermodynamic properties of 4-methylpent-3-en-2-one have also been investigated theoretically. Studies have explored the temperature dependence of properties like heat capacity, entropy, and enthalpy changes. researchgate.net These calculations provide valuable data for chemical process design and for understanding the compound's behavior under different thermal conditions.
Table 4: Predicted Physicochemical Properties of 4-Methylpent-3-en-2-one
| Property | Predicted Value | Source | Reference |
|---|---|---|---|
| Water Solubility | 20.5 g/L | ALOGPS | foodb.ca |
| logP | 1.01 | ALOGPS | foodb.ca |
| Polar Surface Area | 17.07 Ų | ChemAxon | foodb.ca |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of organic molecules. For a mixture of acetic acid and 4-methylpent-3-en-2-one (commonly known as mesityl oxide), ¹H and ¹³C NMR provide distinct signals for each component, allowing for unambiguous identification and structural analysis.
Acetic Acid: The ¹H NMR spectrum of acetic acid typically shows a singlet for the methyl protons (CH₃) and a broader singlet for the acidic proton (-COOH). The ¹³C NMR spectrum shows two distinct signals corresponding to the methyl carbon and the carbonyl carbon of the carboxylic acid group. hmdb.cachemicalbook.com
4-Methylpent-3-en-2-one (Mesityl Oxide): The NMR spectra of mesityl oxide are more complex due to its structure containing a carbon-carbon double bond. The ¹H NMR spectrum reveals signals for the three methyl groups and the vinylic proton. chemicalbook.comspcmc.ac.in Assignments for the methyl proton absorptions can be deduced from comparisons with related compounds. researchgate.net The conformation of mesityl oxide, particularly the relative stability of its s-cis and s-trans conformers, has been a subject of study, with NMR providing key insights into its stereochemistry. acs.orgacs.org ¹³C NMR spectroscopy further aids in the structural confirmation by identifying the carbonyl carbon, the olefinic carbons, and the different methyl carbons. researchgate.netnih.gov
The chemical shifts in NMR are sensitive to the molecular environment, including the solvent. For instance, studies have examined the solvent-induced NMR shifts of mesityl oxide to understand its specific interactions with solvents like benzene. acs.org
¹H and ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |
|---|---|---|---|---|
| Acetic Acid | -CH₃ | ~2.1 | ~21 | rsc.org |
| -COOH | ~11.5 (variable) | ~177 | chemicalbook.comrsc.org | |
| 4-Methylpent-3-en-2-one | =C-CH₃ (cis to C=O) | ~1.9 | ~20.7 | spcmc.ac.inresearchgate.net |
| =C-CH₃ (trans to C=O) | ~2.1 | ~27.5 | spcmc.ac.inresearchgate.net | |
| -C(=O)CH₃ | ~2.2 | ~31.5 | spcmc.ac.inresearchgate.net | |
| =CH- | ~6.1 | ~124.5 | spcmc.ac.inresearchgate.net |
Vibrational Spectroscopy (FT-IR) for Functional Group and Adsorption Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a key analytical method for identifying functional groups within molecules by measuring the absorption of infrared radiation, which excites molecular vibrations.
For acetic acid, the FT-IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid group, typically found around 3000 cm⁻¹. libretexts.org This broadening is due to extensive hydrogen bonding. libretexts.org A strong, sharp peak corresponding to the carbonyl (C=O) stretch is observed around 1700-1760 cm⁻¹. libretexts.orgresearchgate.net The position of this C=O stretching frequency can correlate with the pKa of the acid. nih.govacs.org
In 4-methylpent-3-en-2-one, the FT-IR spectrum shows a strong absorption for the conjugated C=O group and another for the C=C double bond. spcmc.ac.in The C=O stretching vibration in mesityl oxide is typically found at a lower wavenumber (around 1690 cm⁻¹) compared to a non-conjugated ketone due to the conjugation with the double bond. spcmc.ac.in The C=C stretching vibration appears around 1620 cm⁻¹. spcmc.ac.in
FT-IR is particularly valuable for studying the adsorption of these molecules onto catalyst surfaces. acs.orgacs.org The interaction of the carbonyl groups of both acetone (B3395972) (a precursor to mesityl oxide) and mesityl oxide with Brønsted and Lewis acid sites on catalysts can be distinguished and quantified. acs.orgacs.org Shifts in the characteristic vibrational frequencies of the C=O and C=C bonds upon adsorption provide information on the nature and strength of the interaction with the surface active sites. acs.orgyoutube.com
Characteristic FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Source |
|---|---|---|---|---|
| Acetic Acid | -OH | Stretch (broad) | 2500-3300 | libretexts.orgresearchgate.net |
| C=O | Stretch | 1700-1760 | libretexts.orgnih.gov | |
| C-O | Stretch | 1210-1320 | researchgate.net | |
| 4-Methylpent-3-en-2-one | C=O (conjugated) | Stretch | ~1690 | spcmc.ac.in |
| C=C (conjugated) | Stretch | ~1620 | spcmc.ac.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs UV or visible light. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy difference between the ground and excited electronic states.
Acetic acid exhibits an absorption peak in the UV region, which is attributed to the n → π* transition of the carbonyl group. researchgate.net This transition involves moving an electron from a non-bonding orbital (n) on the oxygen to the anti-bonding π* orbital of the C=O bond. youtube.com
For 4-methylpent-3-en-2-one, an α,β-unsaturated ketone, the electronic spectrum is more complex. It displays two characteristic absorption bands corresponding to two types of electronic transitions: a π → π* transition and an n → π* transition. youtube.commasterorganicchemistry.com The π → π* transition is of high intensity and occurs at a shorter wavelength (λmax ~230-240 nm), while the n → π* transition is of lower intensity and appears at a longer wavelength (λmax ~315-325 nm). researchgate.netyoutube.com The conjugation of the double bond with the carbonyl group lowers the energy gap for the π → π* transition, shifting the λmax to a longer wavelength compared to non-conjugated systems. masterorganicchemistry.com The electronic properties and absorption spectrum of mesityl oxide are also influenced by solvent polarity. researchgate.net
UV-Vis Absorption Maxima (λmax)
| Compound | Electronic Transition | λmax (nm) | Solvent/Notes | Source |
|---|---|---|---|---|
| Acetic Acid | n → π | ~204 | Aqueous solution | researchgate.net |
| 4-Methylpent-3-en-2-one | π → π | ~232 | High intensity | researchgate.net |
| n → π* | ~327 | Low intensity, non-polar solvent (hexane) | youtube.com |
Mass Spectrometry (GC-MS) for Product Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC), it becomes an exceptional tool for separating, identifying, and quantifying components in a mixture.
The mass spectrum of acetic acid shows a molecular ion peak [M]⁺ at an m/z of 60. chemicalbook.comnist.gov A prominent peak is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, which is a characteristic fragment. nist.gov In studies of acetic acid clusters, protonated clusters (CH₃COOH)ₙH⁺ can be observed at m/z = 61, 121, 181, etc. researchgate.net
The mass spectrum of 4-methylpent-3-en-2-one (molecular weight 98.14) shows a molecular ion peak [M]⁺ at m/z 98. A major fragment ion appears at m/z 83, resulting from the loss of a methyl group ([M-15]⁺). Another significant peak is found at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺.
GC-MS is routinely used for the analysis of reaction mixtures, such as in the synthesis of mesityl oxide from acetone or the analysis of products from reactions involving acetic acid. researchgate.netnih.gov It allows for the identification of reactants, products, by-products, and impurities, making it an essential tool for reaction monitoring and process control.
Key Mass-to-Charge Ratios (m/z) from Electron Ionization MS
| Compound | Molecular Ion [M]⁺ | Major Fragment Ions (m/z) | Source |
|---|---|---|---|
| Acetic Acid | 60 | 45, 43, 15 | chemicalbook.comnist.gov |
| 4-Methylpent-3-en-2-one | 98 | 83, 55, 43, 39 | spectrabase.com |
Chromatographic Techniques for Mixture Analysis and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a system containing acetic acid and 4-methylpent-3-en-2-one, both gas and liquid chromatography are highly effective.
Gas Chromatography (GC): GC is well-suited for separating volatile compounds. A GC method using a flame ionization detector (FID) has been developed for the quantitative determination of trace levels of mesityl oxide. nih.gov Different types of capillary columns, such as those with a 5% diphenyl and 95% dimethyl polysiloxane stationary phase, can effectively separate the components. nih.gov GC can also be used to analyze the purity of ethyl acetate (B1210297) in esterification reactions involving acetic acid, demonstrating its utility in assessing reaction outcomes. pku.edu.cn
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a liquid mixture. 4-Methylpent-3-en-2-one can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com Similarly, various HPLC methods, including mixed-mode and reverse-phase chromatography, are available for the analysis and separation of acetic acid from different matrices. sielc.comsielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.comsielc.com The separation of acetic acid from ionic liquids, for instance, can be achieved through distillation aided by protic solvents or by liquid-liquid extraction. nih.gov
Applications in Advanced Organic Synthesis and Functional Material Development
Precursors for Complex Ketones, Alcohols, and Aldehydes
Mesityl oxide (4-methylpent-3-en-2-one) serves as a versatile starting material in organic synthesis. nih.gov It is an α,β-unsaturated ketone, a class of compounds known for their reactivity and utility in forming a variety of other functional groups. hmdb.ca
The synthesis of more complex ketones can be achieved through various reactions. For instance, the reaction of 4-methylpent-3-en-2-one with acrylonitrile (B1666552) under basic conditions leads to a new product structure through a detailed reaction mechanism. chegg.com Furthermore, it can undergo reactions like the Kabbe condensation to produce chromanone compounds. orgsyn.org
The carbonyl group in mesityl oxide can be reduced to a hydroxyl group, yielding an alcohol. This transformation is a fundamental reaction in organic chemistry, often accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. sydney.edu.au Additionally, the double bond can be hydrogenated to produce the saturated ketone, methyl isobutyl ketone (MIBK), which can then be further reduced to the corresponding alcohol.
While direct conversion to aldehydes is less common, multi-step synthetic pathways can be designed to transform mesityl oxide into aldehydes. This often involves protection of the ketone, followed by oxidative cleavage of the double bond.
Intermediate in the Synthesis of Specialty Chemicals
Mesityl oxide's reactivity makes it a valuable intermediate in the production of a wide array of specialty chemicals, including vitamins, fragrances, and pharmaceuticals.
Its use in the synthesis of fragrances is well-documented, as it possesses a pungent, honey-like odor itself. nih.gov It is used in the manufacture of various coatings and adhesives.
In the pharmaceutical industry, mesityl oxide is utilized as a reagent in medicinal chemistry and in the synthesis of various pharmaceutical compounds. The enone structure within mesityl oxide is a common motif in many biologically active molecules.
Role in the Production of Fuel Additives and Polymers
While direct use as a fuel additive is not its primary application, the hydrogenation of mesityl oxide to produce methyl isobutyl ketone (MIBK) is a significant industrial process. MIBK is a valuable solvent and can be used as a component in fuel formulations.
In the realm of polymer chemistry, mesityl oxide can be used as a solvent for plastics. nih.gov Its derivatives can also be incorporated into polymer chains to modify their properties.
Development of Composite Materials: Acetic Acid Modified Sludge-Based Biochar for Adsorption
A significant application demonstrating the utility of acetic acid in materials science is the modification of sludge-based biochar for enhanced adsorption capabilities. frontiersin.org This process addresses both waste management (utilization of excess sludge) and environmental remediation.
Synthesis and Chemical Modification Techniques
The process begins with the production of sludge-based biochar (SBB) through the pyrolysis of excess sludge from wastewater treatment plants. frontiersin.orgresearchgate.net To enhance its adsorptive properties, the SBB is then chemically modified with acetic acid. frontiersin.org This modification can be carried out through methods such as soaking the biochar in an acetic acid solution. acs.org The acid treatment serves to increase the porosity of the biochar and introduce acidic functional groups, such as carboxyl (-COOH) groups, onto its surface. frontiersin.orgresearchgate.net
Other chemical modification techniques for biochar include treatment with strong bases like sodium hydroxide (B78521), or other acids like hydrochloric acid, to alter surface area and functionality for specific applications. mdpi.com The choice of modification process, such as pre-pyrolysis or post-pyrolysis modification, can also significantly impact the final properties and adsorption capacity of the biochar. nih.gov
Mechanisms of Analyte Adsorption on Composites
The enhanced adsorption capacity of acetic acid-modified sludge-based biochar (ASBB) is attributed to several mechanisms. frontiersin.orgresearchgate.net The increased surface area and porosity created by the acid treatment provide more sites for physical adsorption. frontiersin.org
Chemically, the introduced carboxyl groups play a crucial role. frontiersin.org These groups can deprotonate to form carboxylate ions (-COO⁻), which can then bind with positively charged analytes, such as heavy metal ions, through electrostatic interactions and surface complexation. frontiersin.orgresearchgate.net For example, in the case of uranium (U(VI)) adsorption, the U(VI) ions combine with the carboxylate groups on the surface of the ASBB. frontiersin.org The primary adsorption mechanisms for metal ions on biochar often involve complexation with functional groups, cation exchange, and precipitation. researchgate.net The modification of biochar with acids leads to a greater number of acidic oxygen-containing functional groups on the surface, which enhances the adsorption of certain pollutants. researchgate.net
The effectiveness of adsorption is also influenced by factors such as the pH of the solution, the initial concentration of the analyte, and the dosage of the adsorbent. frontiersin.org Studies have shown that ASBB can achieve high removal efficiency for contaminants like uranium within a short period. frontiersin.org
Environmental Transformation Pathways and Chemical Fate Studies
Degradation Mechanisms in Different Environmental Compartments (e.g., Photodegradation, Hydrolysis)
The breakdown of acetic acid and mesityl oxide in the environment occurs through several mechanisms, which vary depending on the environmental compartment (air, water, or soil).
Acetic Acid (CH₃COOH)
Water: In aqueous environments, biodegradation is the most significant removal mechanism for acetic acid. fda.gov It is readily biodegradable under both aerobic and anaerobic conditions. fda.govashland.com Studies have shown rapid degradation, with one study noting 99% degradation after 7 days under anaerobic conditions. fda.gov Photodegradation in water also occurs, but at a substantially slower rate than biodegradation. fda.gov For instance, one study showed 50% degradation after 21 days via photolysis. fda.gov The photolysis of persulfate ions can generate sulfate (B86663) radicals that effectively oxidize acetic acid in aqueous solutions. nih.gov Hydrolysis is not considered an important environmental fate process for acetic acid as it lacks functional groups that would hydrolyze under typical environmental conditions. santos.com
Soil: The major environmental fate process for acetic acid in soil is rapid biodegradation. taylorfrancis.com Due to its high water solubility, it is mobile in soil, but it is unlikely to adsorb to soil particles.
4-Methylpent-3-en-2-one (Mesityl Oxide)
Atmosphere: When released into the air, mesityl oxide exists solely as a vapor. nih.gov Its degradation in the atmosphere is relatively rapid, primarily through reactions with photochemically-produced hydroxyl radicals (estimated half-life of 4.9 hours) and ozone (estimated half-life of 1.4 hours). nih.gov It can also react with atmospheric nitrate (B79036) radicals, with an estimated half-life of 3.9 hours. nih.gov Direct photolysis also occurs, with an experimental half-life of about 76.8 hours. nih.gov
Water: In water, mesityl oxide is not expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is an important fate process. nih.gov It is considered readily biodegradable, which is a key mechanism for its removal from aquatic systems. oecd.org Hydrolysis is generally not an important environmental fate process for mesityl oxide under normal environmental conditions. nih.gov However, under specific acidic conditions, it can undergo hydrolysis. nih.gov
Soil: In soil, mesityl oxide is expected to have very high mobility. nih.gov Volatilization from moist soil surfaces is an expected and important fate process. nih.gov Biodegradation is also likely to be a significant degradation pathway in soil environments. nih.gov
Interactive Data Table: Degradation of Acetic Acid and Mesityl Oxide
| Compound | Environmental Compartment | Degradation Mechanism | Half-life / Rate | Citation |
| Acetic Acid | Atmosphere | Reaction with Hydroxyl Radicals | Persistent but low hazard | canada.ca, canada.ca |
| Water | Biodegradation (anaerobic) | 99% degradation in 7 days | fda.gov | |
| Water | Photodegradation | 50% degradation in 21 days | fda.gov | |
| Water | Hydrolysis | Not a significant process | santos.com | |
| Soil | Biodegradation | Rapid | taylorfrancis.com | |
| 4-Methylpent-3-en-2-one | Atmosphere | Reaction with Hydroxyl Radicals | ~4.9 hours | nih.gov |
| Atmosphere | Reaction with Ozone | ~1.4 hours | nih.gov | |
| Atmosphere | Direct Photolysis | ~76.8 hours | nih.gov | |
| Water/Soil | Biodegradation | Readily biodegradable | oecd.org | |
| Water | Hydrolysis | Not significant under normal conditions | nih.gov |
Chemical Persistence and Transformation Products
Acetic Acid
Persistence: Acetic acid does not persist in the environment due to its rapid biodegradation. fda.govashland.com It is categorized as "Not Persistent" because its half-life is substantially less than 60 days. santos.com
Transformation Products: In water, acetic acid dissociates into acetate (B1210297) and hydrogen ions. fda.govsantos.com Its biodegradation ultimately results in harmless substances. dcceew.gov.au The advanced oxidation process involving UV and persulfate leads to the mineralization of acetic acid without the significant formation of intermediate by-products. nih.gov
4-Methylpent-3-en-2-one (Mesityl Oxide)
Persistence: Mesityl oxide has limited persistence in water, soil, or air due to its rapid degradation through volatilization, photolysis, and biodegradation. oecd.org
Transformation Products: In industrial processes, the hydrogenation of mesityl oxide is used to produce methyl isobutyl ketone (MIBK). wikipedia.org Further hydrogenation can yield 4-methyl-2-pentanol (B46003). wikipedia.org In the presence of 2-methylfuran (B129897) and an acid catalyst, a hydrolysis product of mesityl oxide has been identified as 4,4-dimethylnonane-2,5,8-trione. nih.gov
Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of chemical compounds in the environment.
Acetic Acid
A variety of methods are available for the detection and quantification of acetic acid in different environmental matrices.
Water: For water samples, capillary electrophoresis with indirect anion detection is a utilized method. lumexinstruments.com It can also be determined using headspace gas chromatography-mass spectrometry (HS/GC-MS) after derivatization, with a limit of quantification (LOQ) ranging from 0.1 to 1 mg/L. analytice.comanalytice.com
Air: To measure acetic acid in the air, samples can be collected on a Florisil tube, followed by analysis using ion chromatography. analytice.com
Other: For samples with higher concentrations, such as in food products like vinegar, simple acid-base titration is an effective method. analytice.com
4-Methylpent-3-en-2-one (Mesityl Oxide)
Gas chromatography is the predominant technique for the analysis of mesityl oxide.
General: A common method for the quantitative determination of trace levels of mesityl oxide is capillary gas chromatography with a flame ionization detector (GC-FID). chemicalbook.commdpi.comresearchgate.net This method has been validated for specificity, sensitivity, precision, and accuracy. mdpi.com
Occupational Monitoring: The U.S. Occupational Safety and Health Administration (OSHA) uses methods involving sample collection on a charcoal tube, with subsequent analysis by GC-FID. osha.gov
Interactive Data Table: Analytical Methodologies
| Compound | Matrix | Analytical Technique | Method Details / LOQ | Citation |
| Acetic Acid | Water | Capillary Electrophoresis | Indirect anion detection at 266 nm | lumexinstruments.com |
| Water | HS/GC-MS | After derivatization, LOQ: 0.1-1 mg/L | analytice.com, analytice.com | |
| Air | Ion Chromatography | Collection on Florisil tube, LOQ: 4 µg/Support | analytice.com | |
| High Concentration | Titration | e.g., for vinegar, LQ: 0.02 g/100 g | analytice.com | |
| 4-Methylpent-3-en-2-one | General/Drug Substance | GC-FID | Trace level analysis | chemicalbook.com, mdpi.com, researchgate.net |
| Air (Workplace) | GC-FID | Sample collection on charcoal tube | osha.gov |
Future Research Directions and Emerging Methodologies in the Chemistry of Acetic Acid and 4 Methylpent 3 En 2 One
The ongoing pursuit of more efficient, selective, and sustainable chemical manufacturing has spurred significant research into the reactions and applications involving key platform molecules like acetic acid and 4-methylpent-3-en-2-one, commonly known as mesityl oxide. Future advancements are centered on sophisticated catalyst design, real-time reaction monitoring, computational modeling, and the integration of these compounds into circular economy frameworks.
Q & A
Basic Research Questions
Q. How can the concentration of acetic acid in a mixed solution with 4-methylpent-3-en-2-one be accurately determined using titration?
- Methodology : Acid-base titration with NaOH is a standard approach. Use phenolphthalein as the indicator (color change at pH 8.2–10.0). Precisely measure the solution volume, account for potential interference from 4-methylpent-3-en-2-one (a ketone) by ensuring it does not react with NaOH under titration conditions. Calibrate equipment to minimize errors from measurement inaccuracies .
- Data Contradictions : Discrepancies in molarity calculations may arise from incomplete neutralization or impurities. Cross-validate results using HPLC or GC-MS for confirmation .
Q. What spectroscopic methods are suitable for distinguishing acetic acid and 4-methylpent-3-en-2-one in a mixture?
- Methodology :
- FT-IR : Acetic acid shows a broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1710 cm⁻¹). 4-Methylpent-3-en-2-one exhibits a strong C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1650 cm⁻¹) .
- ¹H NMR : Acetic acid’s carboxylic proton appears at δ 2.1–2.3 ppm (singlet), while the ketone’s methyl groups resonate at δ 1.0–1.2 ppm (triplet) and δ 2.1 ppm (singlet for the carbonyl-adjacent CH₃) .
Advanced Research Questions
Q. How can conflicting solubility data for acetic acid and 4-methylpent-3-en-2-one in polar solvents be resolved?
- Analysis : Discrepancies often stem from temperature variations or solvent purity.
- Experimental Design : Conduct solubility tests under controlled conditions (e.g., 25°C, anhydrous solvents). Use gravimetric analysis to quantify dissolved compounds.
- Data Comparison : Cross-reference results with peer-reviewed datasets (e.g., NIST Standard Reference Database 69) .
- Resolution : If conflicts persist, employ molecular dynamics simulations to model solvent-solute interactions, focusing on hydrogen bonding (acetic acid) vs. dipole-dipole forces (ketone) .
Q. What reaction pathways optimize the synthesis of derivatives from 4-methylpent-3-en-2-one while minimizing acetic acid byproduct formation?
- Methodology :
- Catalytic Control : Use Lewis acids (e.g., BF₃) to direct ketone reactivity, reducing esterification or acetylation side reactions with acetic acid.
- Kinetic Monitoring : Track reaction progress via in-situ FT-IR to detect early-stage byproducts. Adjust stoichiometry or temperature to suppress undesired pathways .
- Validation : Characterize products using GC-MS and compare yields with literature (e.g., Tsuji et al.’s synthesis of anti-inflammatory derivatives) .
Methodological Considerations
- Error Mitigation : For titrations, use automated burettes to reduce human error . For spectroscopy, calibrate instruments with certified reference materials .
- Data Reproducibility : Document solvent purity, temperature, and instrument settings in detail (per IUPAC guidelines) .
Unresolved Research Challenges
- Interference in Mixed Systems : Develop separation protocols (e.g., column chromatography) to isolate acetic acid from 4-methylpent-3-en-2-one before quantification .
- Thermodynamic Studies : Investigate the Gibbs free energy of mixing for these compounds to predict phase behavior in industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
